N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Description

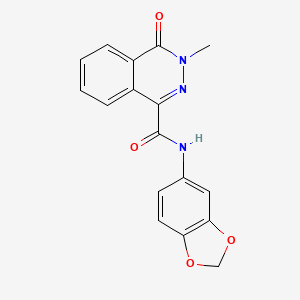

N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a heterocyclic compound featuring a phthalazine core substituted with a methyl group at position 3, a ketone at position 4, and a benzodioxol-5-yl carboxamide moiety at position 1.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxophthalazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c1-20-17(22)12-5-3-2-4-11(12)15(19-20)16(21)18-10-6-7-13-14(8-10)24-9-23-13/h2-8H,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKDCYSEDVBEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331799 | |

| Record name | N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxophthalazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49721980 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

801231-53-8 | |

| Record name | N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxophthalazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step chemical processes. One common method includes the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group at the N1-position . The reaction conditions often involve the use of catalytic tris(dibenzylideneacetone)dipalladium, 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP), and cesium carbonate as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carboxamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This leads to mitotic blockade and cell apoptosis, making it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structural Differences :

- Lacks the phthalazine core; instead, it has a simpler benzamide backbone.

- Contains a hydroxyl and dimethyl-substituted ethylamine group, acting as an N,O-bidentate directing group for metal-catalyzed C–H functionalization.

- Functional Properties :

N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide ()

- Structural Differences :

- Replaces the phthalazine ring with a naphthyridine core (a diazine fused with a benzene ring).

- Substituents include bulky adamantyl groups (e.g., 3,5-dimethyladamantyl), enhancing lipophilicity and steric hindrance.

- Functional Properties :

N-[3-(Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide ()

- Structural Differences :

- Incorporates a pyrrole ring with chloroacetyl and methyl substituents, introducing electrophilic reactivity.

- Retains the 3-methyl-4-oxophthalazine carboxamide backbone.

- Functional Properties :

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide | Phthalazine | Benzodioxol-5-yl, methyl, ketone | ~355 (estimated) | Potential enzyme inhibition, drug design |

| N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | Hydroxy-dimethylethyl | 207.27 | Metal-catalyzed C–H functionalization |

| N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide | Naphthyridine | Adamantyl, pentyl | 421.58 | CNS-targeting therapeutics |

| N-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide | Phthalazine | Chloroacetyl-pyrrole, methyl | ~437 (estimated) | Covalent inhibitor synthesis |

Key Research Findings

- Electronic Effects : The benzodioxol group in the target compound likely enhances electron density at the phthalazine core, improving interactions with electron-deficient biological targets (e.g., ATP-binding pockets) compared to simpler benzamide derivatives .

- Steric Considerations : Bulky substituents (e.g., adamantyl in ) reduce conformational flexibility but improve target selectivity. The target compound’s benzodioxol group balances steric bulk and electronic effects .

- Synthetic Utility : Phthalazine carboxamides with reactive substituents (e.g., chloroacetyl in ) are preferred for covalent drug design, whereas the target compound may require functionalization for similar applications .

Notes

- Limited experimental data exist for this compound. Structural comparisons are inferred from analogs.

- Further studies are needed to validate its pharmacological profile and synthetic scalability.

- Crystallographic data for this compound (if available) could be refined using SHELX-based programs, as described in .

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antidiabetic effects, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxole moiety and a phthalazine backbone. Its molecular formula is , and it has a molecular weight of approximately 234.22 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₄ |

| Molecular Weight | 234.22 g/mol |

| CAS Number | 899742-02-0 |

Antidiabetic Activity

Research has indicated that derivatives of benzodioxole, including this compound, exhibit significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vitro studies have reported IC₅₀ values for α-amylase inhibition as low as 0.68 µM, suggesting strong potential for managing diabetes by reducing postprandial glucose levels .

Case Study: In Vivo Antidiabetic Effects

In vivo studies using streptozotocin-induced diabetic mice demonstrated that administration of the compound led to a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This indicates its efficacy in lowering blood sugar levels and highlights its potential as a therapeutic agent for diabetes.

Anticancer Activity

The compound has also shown promise in anticancer applications. In vitro assays revealed significant cytotoxic effects against various cancer cell lines with IC₅₀ values ranging from 26 to 65 µM . The selectivity for cancer cells over normal cells (IC₅₀ > 150 µM) suggests a favorable safety profile.

Mechanism of Action

The anticancer effects are believed to be mediated through the induction of apoptosis in cancer cells while sparing normal cells. This selectivity can be attributed to the compound's interaction with specific molecular targets within cancerous tissues.

Comparative Analysis with Other Compounds

| Compound Name | IC₅₀ (µM) | Biological Activity |

|---|---|---|

| N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo... | 0.68 | α-Amylase Inhibition |

| Compound IIa | 0.85 | α-Amylase Inhibition |

| Compound IId | 26 - 65 | Cytotoxicity against cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.